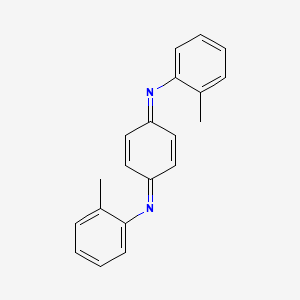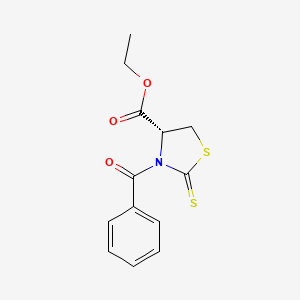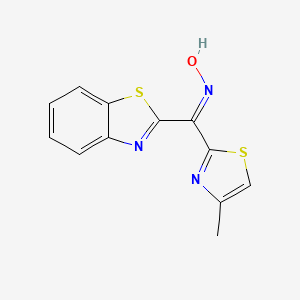
Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime is a chemical compound with the molecular formula C11H8N2OS2. It is known for its unique structure, which includes both benzothiazole and thiazole rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime typically involves the reaction of 2-benzothiazolylmethanone with 4-methyl-2-thiazolylamine in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the oxime group. Common reagents used in this synthesis include hydrogen peroxide and acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzothiazole and thiazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzothiazole and thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the benzothiazole and thiazole rings can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime can be compared with other similar compounds, such as:
2-Benzothiazolylmethanone oxime: Lacks the thiazole ring, which may affect its reactivity and biological activity.
4-Methyl-2-thiazolylmethanone oxime: Lacks the benzothiazole ring, which may influence its chemical properties and applications.
The presence of both benzothiazole and thiazole rings in this compound makes it unique and potentially more versatile in its applications .
Eigenschaften
Molekularformel |
C12H9N3OS2 |
|---|---|
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
(NZ)-N-[1,3-benzothiazol-2-yl-(4-methyl-1,3-thiazol-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H9N3OS2/c1-7-6-17-11(13-7)10(15-16)12-14-8-4-2-3-5-9(8)18-12/h2-6,16H,1H3/b15-10- |
InChI-Schlüssel |
JHGJTNZMABYPJI-GDNBJRDFSA-N |
Isomerische SMILES |
CC1=CSC(=N1)/C(=N/O)/C2=NC3=CC=CC=C3S2 |
Kanonische SMILES |
CC1=CSC(=N1)C(=NO)C2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
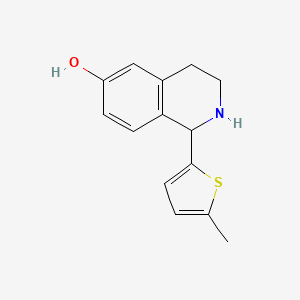
![1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-](/img/structure/B12572135.png)
![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)
![Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]-](/img/structure/B12572145.png)

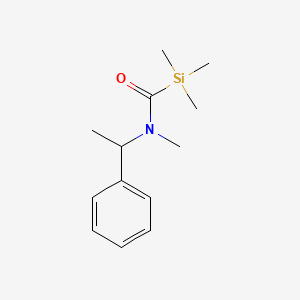

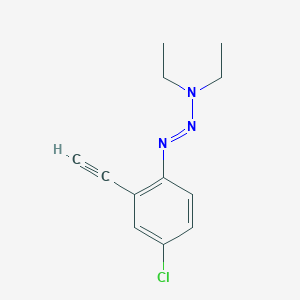
![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)
